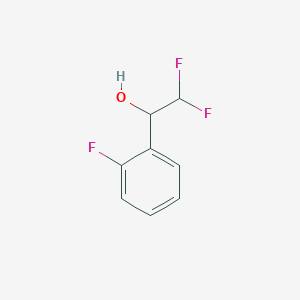

2,2-Difluoro-1-(2-fluorophenyl)ethanol

説明

2,2-Difluoro-1-(2-fluorophenyl)ethanol is a fluorinated secondary alcohol with the molecular formula C₇H₇F₂NO and a molecular weight of 176.14 g/mol (UC529 code) . Its structure features a hydroxyl group adjacent to a difluoromethyl moiety and a 2-fluorophenyl substituent. This compound is synthesized via lanthanide triflate-catalyzed reactions, as described in studies on β,β-difluorohomopropargyl alcohol derivatives . Key spectral data include ¹H NMR (δ 7.55–7.25 ppm for aromatic protons) and ¹⁹F NMR (δ -110.2 ppm for CF₂), though ¹³C NMR data remain incomplete . The presence of two fluorine atoms adjacent to the hydroxyl group enhances its electrophilicity and acidity compared to non-fluorinated analogs.

特性

分子式 |

C8H7F3O |

|---|---|

分子量 |

176.14 g/mol |

IUPAC名 |

2,2-difluoro-1-(2-fluorophenyl)ethanol |

InChI |

InChI=1S/C8H7F3O/c9-6-4-2-1-3-5(6)7(12)8(10)11/h1-4,7-8,12H |

InChIキー |

BXVALZSTVIPGEJ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)C(C(F)F)O)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-1-(2-fluorophenyl)ethan-1-ol typically involves the reaction of 2-fluorobenzaldehyde with difluoromethyl magnesium bromide, followed by hydrolysis . The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

化学反応の分析

Types of Reactions: 2,2-Difluoro-1-(2-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

Substitution: Halogen substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,2-difluoro-1-(2-fluorophenyl)ethanone, while reduction could produce 2,2-difluoro-1-(2-fluorophenyl)ethane .

科学的研究の応用

2,2-Difluoro-1-(2-fluorophenyl)ethan-1-ol has a wide range of applications in scientific research:

作用機序

The mechanism of action of 2,2-difluoro-1-(2-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity . This modulation can lead to various biological effects, depending on the specific target and context of use .

類似化合物との比較

Structural and Physicochemical Properties

The table below compares 2,2-Difluoro-1-(2-fluorophenyl)ethanol with six structurally related fluorinated ethanol derivatives:

Key Observations:

- Acidity: The target compound’s CF₂ group increases hydroxyl acidity compared to 1-(2-Fluorophenyl)ethanol, making it more reactive in deprotonation or nucleophilic substitution .

- Solubility: Non-fluorinated analogs (e.g., 1-(2-Fluorophenyl)ethanol) exhibit higher water solubility, while CF₂-containing derivatives are more lipophilic .

Spectral and Analytical Data

- NMR Shifts: The ¹⁹F NMR signal for the target compound (δ -110.2 ppm) is upfield compared to 1-(2-Chlorophenyl)-2,2-difluoroethanol (δ -108.5 ppm), reflecting electron-withdrawing effects of chlorine .

- Mass Spectrometry : HRMS data for related compounds (e.g., 2-(4-(tert-butyl)phenyl)-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one) show precise mass matches (<2 ppm error), underscoring analytical reliability for fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。